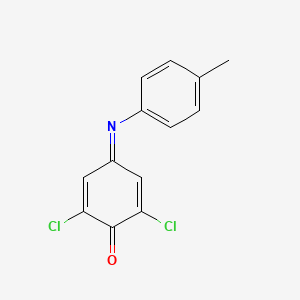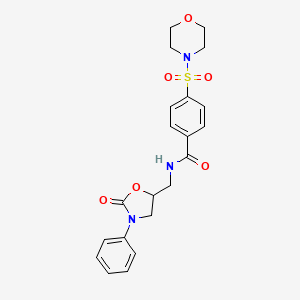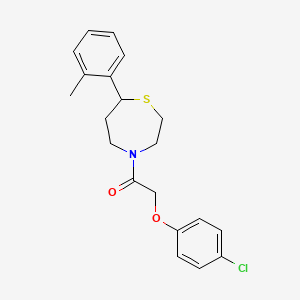
2-(4-Chlorophenoxy)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenoxy)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone, also known as CTK7, is a synthetic compound that belongs to the thiazepane family. It has been the subject of scientific research due to its potential applications in various fields, including medicine and agriculture.
科学的研究の応用
Quantum Chemical and Molecular Dynamics Simulation Studies
Studies on thiazole and thiadiazole derivatives, including their corrosion inhibition performances for iron, utilize quantum chemical parameters and molecular dynamics simulations. These methods predict the effectiveness of certain compounds against the corrosion of metals, which is crucial for materials science and engineering applications (Kaya et al., 2016).
Synthesis and Antimicrobial Activity of Thiazole Substituted Coumarins
The synthesis of thiazole substituted coumarins, starting from specific ethanone compounds, showcases the application of these substances in creating new molecules with potential antibacterial and antifungal activities. This research is essential for pharmaceutical science and the development of new therapeutic agents (Parameshwarappa et al., 2009).
Electrochemical Oxidation for Environmental Remediation
The electrochemical degradation of chlorophenol compounds in acid medium using binary oxides electrodes highlights an environmental application, specifically in the treatment of water contaminated with organic pollutants. This method shows promise for the degradation of pollutants, although complete mineralization of the starting material is not always achieved, indicating a potential area for further research and development (Coteiro & Andrade, 2007).
Biotransformation for Drug Synthesis
The biotransformation of chlorophenyl ethanone to a chiral intermediate of Miconazole by a new Acinetobacter sp. isolate demonstrates the application of microbial biocatalysis in the pharmaceutical industry. This process involves optimizing key reaction conditions to achieve high yield and enantiomeric excess, showcasing the potential for efficient and selective synthesis of drug intermediates (Miao et al., 2019).
特性
IUPAC Name |
2-(4-chlorophenoxy)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO2S/c1-15-4-2-3-5-18(15)19-10-11-22(12-13-25-19)20(23)14-24-17-8-6-16(21)7-9-17/h2-9,19H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVODHRKWQQXOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


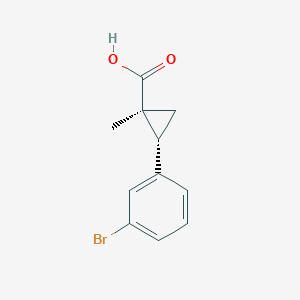
![Methyl 2-{[2-(2,5-dichloro-3-thienyl)-2-(hydroxyimino)ethyl]sulfanyl}benzenecarboxylate](/img/structure/B2463625.png)


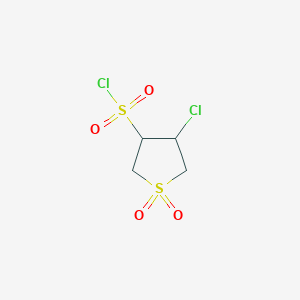
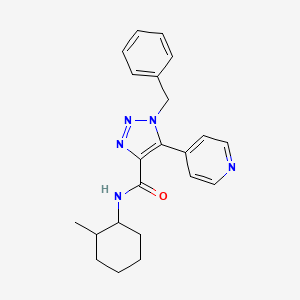
![2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2463631.png)
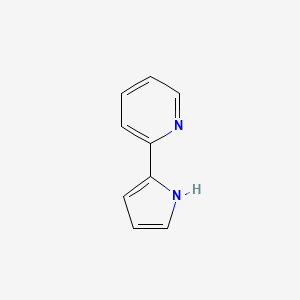
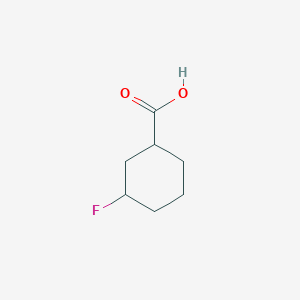
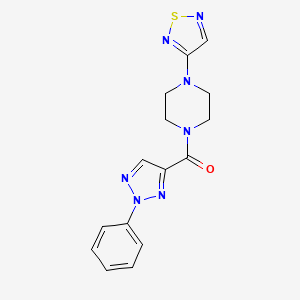
![Methyl 3-(2-(2,4-dichlorophenoxy)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2463637.png)
